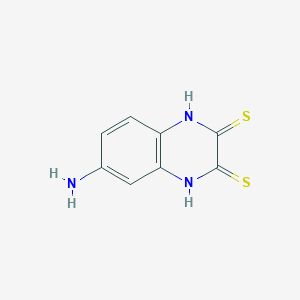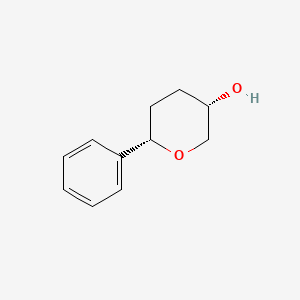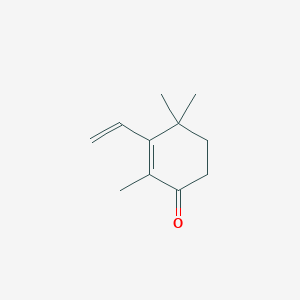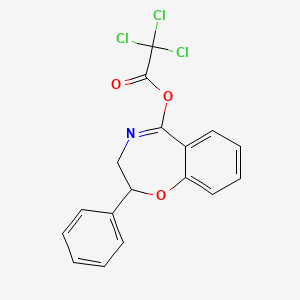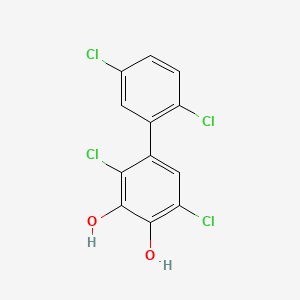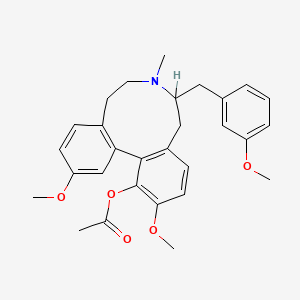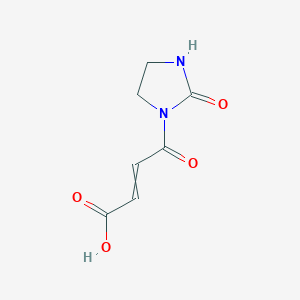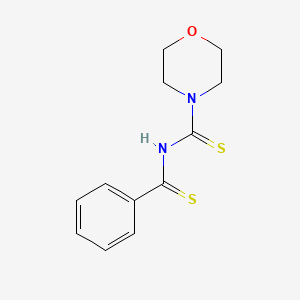
N-(Benzenecarbothioyl)morpholine-4-carbothioamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(Benzenecarbothioyl)morpholine-4-carbothioamide is a compound that belongs to the class of morpholine derivatives. It is characterized by the presence of a benzenecarbothioyl group and a morpholine-4-carbothioamide moiety.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(Benzenecarbothioyl)morpholine-4-carbothioamide typically involves the reaction of benzenecarbothioyl chloride with morpholine-4-carbothioamide. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane at room temperature .
Industrial Production Methods
the synthesis can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity .
Analyse Des Réactions Chimiques
Types of Reactions
N-(Benzenecarbothioyl)morpholine-4-carbothioamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thioamide group to an amine.
Substitution: The benzenecarbothioyl group can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted benzenecarbothioyl derivatives.
Applications De Recherche Scientifique
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: Research has shown its potential as an antibacterial and antifungal agent.
Industry: It can be used in the development of new materials with specific properties.
Mécanisme D'action
The mechanism of action of N-(Benzenecarbothioyl)morpholine-4-carbothioamide involves its interaction with biological targets, such as enzymes and receptors. The compound’s antimicrobial activity is attributed to its ability to inhibit the growth of bacteria and fungi by interfering with their metabolic processes. Molecular docking studies have shown that it can bind to RNA, suggesting a potential mechanism for its antibacterial effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
N-acyl-morpholine-4-carbothioamides: These compounds share a similar structure and exhibit comparable antimicrobial properties.
Morpholine-4-carbothioamide derivatives:
Uniqueness
N-(Benzenecarbothioyl)morpholine-4-carbothioamide stands out due to its unique combination of a benzenecarbothioyl group and a morpholine-4-carbothioamide moiety. This structural feature contributes to its distinct chemical and biological properties, making it a valuable compound for various applications .
Propriétés
Numéro CAS |
80733-27-3 |
|---|---|
Formule moléculaire |
C12H14N2OS2 |
Poids moléculaire |
266.4 g/mol |
Nom IUPAC |
N-(benzenecarbonothioyl)morpholine-4-carbothioamide |
InChI |
InChI=1S/C12H14N2OS2/c16-11(10-4-2-1-3-5-10)13-12(17)14-6-8-15-9-7-14/h1-5H,6-9H2,(H,13,16,17) |
Clé InChI |
JUSWQHWXPXAWOU-UHFFFAOYSA-N |
SMILES canonique |
C1COCCN1C(=S)NC(=S)C2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


